2-Carboxy-1-methyl-7-trifluoromethylimidazo[1,2-a]quinoxalin-4(5H)-one 2-Carboxy-1-methyl-7-trifluoromethylimidazo[1,2-a]quinoxalin-4(5H)-one
Brand Name: Vulcanchem
CAS No.: 164329-75-3
VCID: VC1823874
InChI: InChI=1S/C13H8F3N3O3/c1-5-9(12(21)22)18-10-11(20)17-7-4-6(13(14,15)16)2-3-8(7)19(5)10/h2-4H,1H3,(H,17,20)(H,21,22)
SMILES: CC1=C(N=C2N1C3=C(C=C(C=C3)C(F)(F)F)NC2=O)C(=O)O
Molecular Formula: C13H8F3N3O3
Molecular Weight: 311.22 g/mol

2-Carboxy-1-methyl-7-trifluoromethylimidazo[1,2-a]quinoxalin-4(5H)-one

CAS No.: 164329-75-3

Cat. No.: VC1823874

Molecular Formula: C13H8F3N3O3

Molecular Weight: 311.22 g/mol

* For research use only. Not for human or veterinary use.

2-Carboxy-1-methyl-7-trifluoromethylimidazo[1,2-a]quinoxalin-4(5H)-one - 164329-75-3

Specification

CAS No. 164329-75-3
Molecular Formula C13H8F3N3O3
Molecular Weight 311.22 g/mol
IUPAC Name 1-methyl-4-oxo-7-(trifluoromethyl)-5H-imidazo[1,2-a]quinoxaline-2-carboxylic acid
Standard InChI InChI=1S/C13H8F3N3O3/c1-5-9(12(21)22)18-10-11(20)17-7-4-6(13(14,15)16)2-3-8(7)19(5)10/h2-4H,1H3,(H,17,20)(H,21,22)
Standard InChI Key NTCADLKILDTTEY-UHFFFAOYSA-N
SMILES CC1=C(N=C2N1C3=C(C=C(C=C3)C(F)(F)F)NC2=O)C(=O)O
Canonical SMILES CC1=C(N=C2N1C3=C(C=C(C=C3)C(F)(F)F)NC2=O)C(=O)O

Introduction

Chemical Structure and Identification

2-Carboxy-1-methyl-7-trifluoromethylimidazo[1,2-a]quinoxalin-4(5H)-one is a heterocyclic compound featuring an imidazo[1,2-a]quinoxaline core structure with specific functional group modifications. It is characterized by a carboxylic acid group at position 2, a methyl group at position 1, and a trifluoromethyl substituent at position 7 of the quinoxaline ring system, with a ketone functionality at position 4 .

The compound is also known by its IUPAC name: 1-methyl-4-oxo-7-(trifluoromethyl)-5H-imidazo[1,2-a]quinoxaline-2-carboxylic acid . It has been assigned several identifiers in chemical databases and literature, as detailed in Table 1.

Table 1: Identification Parameters of 2-Carboxy-1-methyl-7-trifluoromethylimidazo[1,2-a]quinoxalin-4(5H)-one

ParameterValue
CAS Number164329-75-3
PubChem CID9839704
Molecular FormulaC13H8F3N3O3
Molecular Weight311.22 g/mol
Synonyms4,5-dihydro-1-methyl-4-oxo-7-trifluoromethylimidazo(1,2-a)quinoxaline-2-carboxylic acid; LU 73068; LU-73068
InChIInChI=1S/C13H8F3N3O3/c1-5-9(12(21)22)18-10-11(20)17-7-4-6(13(14,15)16)2-3-8(7)19(5)10/h2-4H,1H3,(H,17,20)(H,21,22)
Canonical SMILESCC1=C(N=C2N1C3=C(C=C(C=C3)C(F)(F)F)NC2=O)C(=O)O

Sources: PubChem and VulcanChem databases

Physical and Chemical Properties

The physical and chemical properties of 2-Carboxy-1-methyl-7-trifluoromethylimidazo[1,2-a]quinoxalin-4(5H)-one are critical for understanding its behavior in various environments and for potential applications. The compound exists as a solid at room temperature and possesses the following properties:

Table 2: Physical and Chemical Properties

PropertyValue
Physical StateSolid
Molecular Weight311.22 g/mol
Exact Mass311.05 g/mol (calculated)
Heavy Atom Count19
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count6
Rotatable Bond Count2
Topological Polar Surface Area90.7 Ų (estimated)

The presence of the carboxylic acid group (-COOH) at position 2 makes this compound somewhat acidic and capable of forming salts with bases. The trifluoromethyl group (CF3) at position 7 enhances lipophilicity and metabolic stability, characteristics that are often desirable in drug development .

Structural Context: The Imidazo[1,2-a]quinoxaline Scaffold

2-Carboxy-1-methyl-7-trifluoromethylimidazo[1,2-a]quinoxalin-4(5H)-one belongs to the broader family of imidazo[1,2-a]quinoxaline derivatives, which are known for their diverse biological activities. The imidazo[1,2-a]quinoxaline scaffold is a privileged structure in medicinal chemistry, combining the structural features of both imidazole and quinoxaline heterocycles .

Quinoxaline derivatives themselves have gained significant attention due to their broad-spectrum activities, including antimicrobial, anticancer, antifungal, and antiparasitic properties . The fusion with imidazole to form imidazo[1,2-a]quinoxalines often enhances these properties or confers new biological activities.

The specific 4(5H)-one functionality present in our compound of interest creates a lactam structure, which can participate in hydrogen bonding interactions with biological targets, potentially enhancing binding affinity and selectivity .

Structure-Activity Relationships

The specific functional groups present in 2-Carboxy-1-methyl-7-trifluoromethylimidazo[1,2-a]quinoxalin-4(5H)-one likely contribute to its biological activity profile:

  • Carboxylic Acid Group (Position 2): This functional group can form hydrogen bonds with amino acid residues in target proteins, enhancing binding affinity. It also provides a site for potential derivatization to create prodrugs or conjugates.

  • Methyl Group (Position 1): Small alkyl substituents at this position can influence the electronic properties of the imidazole ring and enhance lipophilicity.

  • Trifluoromethyl Group (Position 7): This group increases lipophilicity and metabolic stability. Fluorinated compounds often demonstrate enhanced membrane permeability and resistance to metabolic degradation .

  • 4(5H)-one Functionality: The lactam structure can serve as both a hydrogen bond acceptor and donor, potentially enhancing interactions with biological targets.

Current Research Status and Future Directions

The available search results suggest that 2-Carboxy-1-methyl-7-trifluoromethylimidazo[1,2-a]quinoxalin-4(5H)-one is primarily used for research purposes. The compound may be in the early stages of investigation for potential biological applications, particularly given the diverse activities reported for structurally related compounds.

Future research directions might include:

  • Comprehensive biological screening to identify specific targets and activities

  • Structure-activity relationship studies through the synthesis of analogs with modified substituents

  • Optimization of physicochemical properties for improved drug-like characteristics

  • Development of more efficient and sustainable synthetic routes

  • Investigation of potential formulations to enhance solubility and bioavailability

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